molecular formula C12H12NO4P B1451342 Diphenyl aminooxyphosphonate CAS No. 88088-31-7

Diphenyl aminooxyphosphonate

Cat. No.: B1451342
CAS No.: 88088-31-7
M. Wt: 265.2 g/mol
InChI Key: UINZSQJVKLWNOU-UHFFFAOYSA-N
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Description

Diphenyl aminooxyphosphonate is a chemical compound with the molecular formula C12H12NO4P . It has a molecular weight of 265.2 .


Synthesis Analysis

The synthesis of α-aminophosphonates, which includes this compound, often involves the Kabachnik–Fields reaction. This reaction comprises the condensation of an amine, an oxo compound, and a P-reagent (generally a >P(O)H species or trialkyl phosphite) . The synthesis process is influenced by various factors such as catalyst amount, reaction time, and medium temperature .


Molecular Structure Analysis

The molecular structure of this compound can be determined using spectroscopic methods such as FT-IR, 13C, and 1H-NMR .

Scientific Research Applications

Catalyzed Synthesis

  • Diphenyl α-aminomethylphosphonates have been synthesized using Lewis acid-catalyzed Birum-Oleksyszyn reactions. This approach allows for the use of aldehydes, ketones, and acid-labile groups in the synthesis of mono- and disubstituted diphenyl 1-aminoalkylphosphonates, showcasing the compound's utility in chemical synthesis (Veken et al., 2004).

Functionalized Polymers

  • Diphenyl chlorophosphate, a derivative of diphenyl aminooxyphosphonate, has been used in the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes]. These polymers are considered potential candidates for proton-conducting membranes in fuel cells due to their structural and functional properties (Allcock et al., 2002).

Inhibitory Mechanism Study

  • Diphenyl α-aminoalkylphosphonate ester derivatives have been studied as potent inhibitors of prostate-specific antigen (PSA), a protease linked with prostate tumor progression. The molecular docking and dynamics simulations provided insights into the inhibitory mechanism and interaction with the active site, aiding in drug design and rational drug development (Kojtari et al., 2014).

Chemical Modification of Proteins

  • Peptidyl derivatives bearing optically active diphenyl 1-amino-2-phenylethylphosphonate have been used for site-selective chemical modification of chymotrypsin. The study highlighted the stereochemical effects of the diphenyl phosphonate moiety on protein modification, providing insights into protein bioconjugation and enzyme inhibition (Ono et al., 2016).

PEG-Inhibitor Conjugates

  • Diphenyl 1-amino-2-phenylethylphosphonate has been conjugated to poly(ethylene glycol)s to create water-insoluble PEG-inhibitor conjugates. These conjugates have shown potential in the selective separation of enzymes like chymotrypsin, indicating the compound's role in biochemical separations and purification processes (Umezaki et al., 2003).

Future Directions

The future directions for research on diphenyl aminooxyphosphonate and similar compounds include exploring their potential biological activities and developing more efficient synthesis methods . For instance, α-aminophosphonates have shown promising antiviral activity, suggesting potential applications in pharmaceuticals .

Mechanism of Action

Target of Action

Diphenyl aminooxyphosphonate is a type of α-aminophosphonate . The primary targets of this compound are viruses, specifically the papaya ringspot virus . This virus is a destructive pathogen affecting papaya cultivation worldwide .

Mode of Action

this compound interacts with its targets by inhibiting their activity . It has been found to exhibit good bioactivity against the papaya ringspot virus . The compound’s interaction with the virus results in a protective effect, reducing the virus’s ability to cause damage .

Biochemical Pathways

It is known that α-aminophosphonates, the class of compounds to which this compound belongs, exhibit broad bioactivities, including antiviral and enzyme inhibition activity . These compounds are interesting as both pharmaceuticals and agrochemicals .

Pharmacokinetics

The compound’s bioactivity suggests that it is likely absorbed and distributed in the organism to exert its antiviral effects

Result of Action

The primary result of this compound’s action is its protective effect against the papaya ringspot virus . Seventeen α-aminophosphonates compounds containing 3,5-diphenyl-2-isoxazoline showed good bioactivity (protection effect > 50%) in vivo against the virus . Two of them exhibited excellent antiviral activity (both 77.8%), close to that of antiphytovirucides ningnanmycin and dufulin (both 83.3%) at 500 mg/L .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s bioactivity was found to be strongly influenced by the substituents . .

Properties

IUPAC Name

amino diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NO4P/c13-17-18(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINZSQJVKLWNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660908
Record name amino diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88088-31-7
Record name amino diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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